Chaps

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Solubilizing Membrane Proteins

One of the primary applications of CHAPS is solubilizing membrane proteins. These proteins are embedded within the lipid bilayer of cell membranes and play crucial roles in various cellular processes, such as transport, signaling, and energy production. However, due to their hydrophobic nature, membrane proteins are often insoluble in water, making them difficult to study in isolation. CHAPS, with its amphiphilic nature (having both hydrophilic and hydrophobic regions), can effectively solubilize these proteins by surrounding their hydrophobic regions while remaining water-soluble. This allows researchers to extract and purify membrane proteins for further analysis, such as studying their structure, function, and interactions with other molecules [].

Investigating Membrane Interactions

CHAPS also plays a vital role in investigating the interactions between different components of biological membranes. These interactions are critical for maintaining the structural integrity and function of the membrane. By utilizing CHAPS to selectively solubilize specific membrane components, researchers can gain insights into how these components interact with each other. For example, CHAPS can be used to study the interactions between lipids and proteins, which are essential for maintaining the proper fluidity and permeability of the membrane [].

Advantages of CHAPS

- Mild Detergent: Compared to other detergents, CHAPS is considered a "mild" detergent, meaning it is less likely to disrupt the structure and function of membrane proteins. This makes it a valuable tool for studying proteins in their native state [].

- High Solubilization Power: CHAPS possesses a high capacity for solubilizing membrane proteins, making it efficient in extracting even tightly bound proteins from the membrane [].

- Wide pH Range: CHAPS remains functional across a wide range of pH values, offering researchers flexibility in their experimental conditions [].

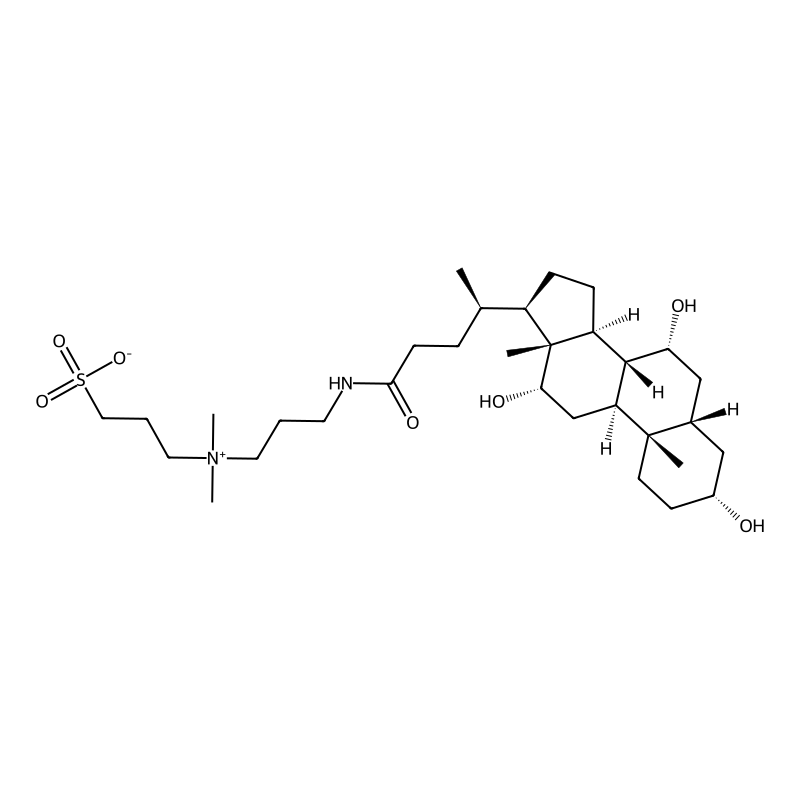

Chaps, chemically known as 3-[(3-cholamidopropyl)dimethylammonio]propanesulfonate, is a zwitterionic surfactant widely utilized in biochemical applications. It is derived from cholic acid and features both a quaternary ammonium group and a sulfonate group, giving it amphiphilic properties that enable it to solubilize biological macromolecules, particularly proteins. Chaps is especially effective in maintaining the native state of proteins during purification processes, making it invaluable in membrane protein studies due to its ability to solubilize hydrophobic regions without denaturing the proteins involved .

Chaps exhibits significant biological activity, particularly in protein biochemistry. Its zwitterionic nature allows it to interact favorably with membrane proteins, enabling their extraction and purification while preserving their functional conformations. Studies have shown that Chaps does not disrupt protein activities, making it suitable for applications requiring the retention of biological function . Additionally, its low toxicity and ability to solubilize proteins make it a preferred choice for various biochemical assays and diagnostics .

Chaps can be synthesized through several methods, primarily involving the reaction of cholic acid with dimethylaminopropylamine followed by sulfonation. The general synthesis pathway includes:

- Formation of the Ammonium Salt: Cholic acid is reacted with dimethylaminopropylamine to form a quaternary ammonium compound.

- Sulfonation: The resulting compound undergoes sulfonation using a sulfonating agent to introduce the sulfonate group, yielding Chaps.

This synthetic route ensures that the final product retains its zwitterionic characteristics essential for its function as a detergent .

Chaps is predominantly used in:

- Protein Purification: It aids in isolating membrane proteins for structural and functional studies.

- Biochemical Assays: Its low UV absorbance makes it ideal for spectroscopic analysis of proteins.

- Diagnostics: Used in enzyme stabilization and chromophore solubilization for various diagnostic tests.

The versatility of Chaps extends beyond simple solubilization; it plays a crucial role in studying protein interactions and functions in cellular membranes .

Interaction studies involving Chaps focus on its ability to solubilize proteins without denaturing them. Research has demonstrated that Chaps can effectively extract membrane proteins while preserving their bioactivity, which is critical for functional assays. Additionally, studies have shown that Chaps interacts with various biomolecules, influencing their stability and activity during purification processes .

Chaps shares structural similarities with several other zwitterionic detergents. Below are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| CHAPSO | 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate | Contains an additional hydroxyl group, enhancing solubility and stability |

| Deoxy-BIGCHAP | Non-ionic detergent derived from deoxycholic acid | Higher CMC (1.4 mM), used for specific receptor extraction |

| Dodecylmaltoside | Non-ionic surfactant | Commonly used for solubilizing membrane proteins but may denature some proteins |

While these compounds share similar applications in protein solubilization, Chaps stands out due to its unique ability to maintain protein functionality during extraction processes, making it particularly valuable in biochemical research .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (99.43%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (32.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant